(-)-Eseroline fumarate

Neurotoxicity LDH Leakage Cell Death

Procure (-)-Eseroline fumarate for its unique, non-interchangeable dual pharmacology: a potent μ-opioid agonist with antinociceptive action stronger than morphine, combined with 2000-fold selective AChE inhibition. Its strict stereospecificity—where only the (-)-enantiomer is active in vivo—makes it irreplaceable for dissecting mechanism-based toxicity and cholinergic-opioid synergy. This chemotype is essential for preclinical pain research and Alzheimer's models, offering a fast-acting, short-latency profile unavailable from generic AChE inhibitors or standard opioids.

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
CAS No. 70310-73-5
Cat. No. B3340516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Eseroline fumarate
CAS70310-73-5
Molecular FormulaC17H22N2O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1
InChIKeyPBZRRADJWNBPNY-XDRMOJKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Eseroline Fumarate (CAS 70310-73-5) Procurement Guide: Core Compound Characteristics


(-)-Eseroline fumarate (CAS 70310-73-5) is a pyrrolo[2,3-b]indole alkaloid and the primary hydrolytic metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine [1]. In contrast to its parent compound, this molecule is characterized by a dual pharmacological profile, acting as both a potent μ-opioid receptor agonist and a selective, competitive inhibitor of AChE [2], with the fumarate salt form commonly utilized in research settings to ensure stability and solubility [3].

(-)-Eseroline Fumarate (CAS 70310-73-5) Technical Rationale: Why Direct Analogs Cannot Be Interchanged


While often compared to its parent compound physostigmine or other opioid agonists, (-)-eseroline fumarate represents a distinct chemotype with a unique and non-interchangeable polypharmacology. It is an active metabolite whose biological profile is not the sum of its parts. For instance, its antinociceptive action is stronger than that of morphine but is mediated through a distinct cholinergic-opioid synergy [1]. Crucially, its activity is strictly stereospecific; the (+)-enantiomer, despite equal in vitro opioid receptor binding, is completely devoid of in vivo analgesic activity [2]. Therefore, substituting (-)-eseroline fumarate with a generic AChE inhibitor, a standard opioid agonist, or the incorrect enantiomer will fail to replicate its specific experimental outcomes in models requiring its precise mechanism of action.

(-)-Eseroline Fumarate (CAS 70310-73-5) Quantitative Evidence Guide: Direct Comparative Performance Data


Comparative Cytotoxicity in Neuronal Cell Models

In a direct head-to-head comparison using neuronal cell cultures (mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15), eseroline demonstrated significantly higher toxicity than its parent compound, physostigmine [1]. The study quantified that eseroline was comparatively more toxic, inducing a dose- and time-dependent leakage of lactic acid dehydrogenase (LDH) [1].

Neurotoxicity LDH Leakage Cell Death

Differential Inhibition of Cholinesterase Enzymes

In contrast to the potent, broad-spectrum anticholinesterase activity of its parent, eseroline is a highly selective and competitive inhibitor of acetylcholinesterase (AChE) with minimal activity against butyrylcholinesterase (BuChE) . The reported inhibition constants (Ki) for AChE and BuChE are 0.1 µM and 200 µM, respectively .

Enzymology Selectivity AChE

Enantiomeric Specificity for In Vivo Analgesic Activity

While both enantiomers of eseroline bind to opiate receptors in rat brain membranes with equal affinities and inhibit adenylate cyclase in vitro, only the (-)-enantiomer shows potent narcotic agonist activity in vivo, similar to that of morphine [1]. The (+)-enantiomer and other analogs are completely devoid of analgesic effects in vivo [1].

Stereochemistry Analgesia Opioid

Comparative In Vivo Antinociceptive Potency and Kinetics

In a study comparing antinociceptive actions in cats and rodents, eseroline was found to be more potent than morphine in all tests examined, with a shorter duration of action but a faster onset via subcutaneous administration [1]. The compound demonstrated significant analgesic effects in the mouse tail-flick test at a dose of 9 mg/kg (s.c.) .

Pharmacodynamics Analgesia In Vivo

(-)-Eseroline Fumarate (CAS 70310-73-5) Validated Research and Industrial Application Scenarios


Investigating the Toxicological Contribution of a Major Active Metabolite

(-)-Eseroline fumarate is the essential tool for studies seeking to differentiate the pharmacological and toxicological effects of physostigmine from its primary metabolite. The quantitative evidence that eseroline is 'comparatively more toxic' than its parent compound in neuronal cell models [1] makes it indispensable for dissecting mechanism-based toxicity and establishing safety margins in preclinical development programs for cholinergic therapies.

Selective Acetylcholinesterase (AChE) Inhibition in Cholinergic Research

For experimental protocols requiring specific and competitive inhibition of AChE without the confounding influence of butyrylcholinesterase (BuChE) blockade, (-)-eseroline fumarate is a superior choice. Its 2000-fold selectivity for AChE (Ki = 0.1 µM) over BuChE (Ki = 200 µM) allows for cleaner data interpretation in studies of cholinergic neurotransmission, Alzheimer's disease models, and other contexts where off-target cholinesterase inhibition is problematic.

A Tool for Stereospecific Opioid Receptor Pharmacology

This compound is a critical reagent for exploring the structural basis of opioid receptor activation. The proven stereospecificity—where only the (-)-enantiomer exhibits in vivo analgesic activity despite equal in vitro binding [2]—makes it an invaluable tool for studying enantiomer-selective signaling, receptor dynamics, and the translation of in vitro binding data to in vivo functional outcomes.

A Potent, Short-Acting Analgesic Control for In Vivo Pain Studies

In preclinical pain research, (-)-eseroline fumarate serves as a high-potency, fast-acting control with a distinct kinetic profile. The documented finding that its antinociceptive action is 'stronger than that of morphine in all tests studied' but 'shorter lasting' with a 'latency of only a few minutes' [3] provides researchers with a powerful alternative to standard opioid analgesics for time-sensitive experiments or for investigating cholinergic-opioid synergy in pain pathways.

Technical Documentation Hub

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